6,8-Dimethyl-1H-purin-2(3H)-one, also known as 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione, is a purine derivative characterized by its unique molecular structure and biological significance. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
Source: The compound is typically synthesized from purine derivatives through specific chemical reactions involving alkylation processes.
Classification: It belongs to the class of purines, which are nitrogen-containing compounds that play crucial roles in biochemistry, including serving as building blocks for nucleic acids.
The synthesis of 6,8-Dimethyl-1H-purin-2(3H)-one primarily involves the alkylation of purine derivatives. A common synthetic route includes:
In industrial settings, the synthesis is scaled up using large reactors with automated systems for precise control over temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
The molecular formula of 6,8-Dimethyl-1H-purin-2(3H)-one is , with a molecular weight of approximately 196.1634 g/mol. The compound features a purine ring system with two methyl groups located at the 6 and 8 positions and oxo groups at the 2 and 6 positions .
6,8-Dimethyl-1H-purin-2(3H)-one can undergo several types of chemical reactions:
The choice of reagents and conditions can significantly affect the outcome of these reactions, influencing yield and selectivity.
The mechanism of action for 6,8-Dimethyl-1H-purin-2(3H)-one involves its interaction with biological systems, primarily through its role as a purine analog. It may act as an inhibitor or modulator in various biochemical pathways related to nucleic acid metabolism.
The compound's structure allows it to mimic natural substrates in enzymatic reactions, potentially affecting processes such as DNA replication and RNA transcription. Detailed studies are needed to elucidate specific pathways affected by this compound.
The physical properties of 6,8-Dimethyl-1H-purin-2(3H)-one include:
Chemical properties include stability under standard conditions but may vary under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and substitution reactions .
6,8-Dimethyl-1H-purin-2(3H)-one has several applications in scientific research:
Purine derivatives constitute a privileged scaffold in medicinal chemistry due to their intrinsic bioisosterism with endogenous purines (ATP, GTP) and versatile capacity for molecular interactions. These nitrogen-containing heterocycles serve as critical pharmacophores in FDA-approved therapeutics across antiviral (acyclovir), anticancer (mercaptopurine), and anti-inflammatory (theophylline) domains [4] [9]. Their significance extends to targeted cancer therapies, where purine-based inhibitors modulate key oncogenic pathways by competitively binding to ATP pockets in kinases and chaperone proteins. For instance, purine-core compounds like VS-5584 demonstrate dual inhibition of PI3K/mTOR pathways – a mechanism crucial for overcoming resistance in tyrosine kinase-targeted therapies [2]. The structural plasticity of the purine scaffold enables strategic modifications at C2, C6, and C8 positions to enhance target affinity and pharmacokinetic properties, driving their adoption in rational drug design campaigns against challenging targets like B-RafV600E mutant kinases and Grp94 chaperones [4] [6].
Table 1: Therapeutic Applications of Purine-Based Drugs
Compound | Substitution Pattern | Primary Target | Clinical Application |
---|---|---|---|
Theophylline | 1,3-dimethylxanthine | PDE inhibitor | Asthma/COPD |
Mercaptopurine | 6-thiol | Purine metabolism | Leukemia |
Vemurafenib | 7H-pyrrolo[2,3-b]pyridine fused | B-RafV600E | Melanoma |
Idelalisib | C5-fluoro, C8-morpholino | PI3Kδ | Chronic lymphocytic leukemia |
6,8-Dimethyl analog | C6,C8-dimethyl | Kinases/Chaperones (under investigation) | Preclinical anticancer agents |
The strategic installation of methyl groups at C6 and C8 positions induces profound electronic and steric perturbations that enhance target selectivity and metabolic stability. C6-methylation elevates ring pKa, strengthening hydrogen-bond acceptor capacity at N1 and N7 – critical for hinge-region interactions in kinase binding pockets. Concurrently, C8-methylation imposes torsional constraints that favor "backward-bent" binding conformations in allosteric sites. As evidenced in Grp94 inhibitors, C8-aryl/alkyl substitutions access a hydrophobic pocket (Site 2) lined by Phe199, Ala202, and Leu249 residues, achieving >100-fold selectivity over Hsp90α/β paralogs [4]. This selectivity arises because Hsp90 possesses a steric barrier (Lys98) that blocks Site 2 access, whereas Grp94 accommodates bulky C8 substituents.
Table 2: Impact of Methyl Substitutions on Purine Bioactivity
Substitution | Electronic Effect | Steric Consequence | Target Implications |
---|---|---|---|
C6-methyl | ↑ Electron density at N1/N7 | Minimal steric perturbation | Enhanced hinge-region H-bonding in kinases |
C8-methyl | ↑ Ring lipophilicity (log P +0.5) | Blocks planarization; induces twist | Access to hydrophobic allosteric pockets |
6,8-dimethyl | Synergistic log P increase | Prevents "forward-bent" conformation | Selective Grp94 inhibition [4] |
Molecular hybridization studies further demonstrate that 6,8-disubstituted purines inhibit multiple kinase families. For example, C8-aryl modifications in purine-2,6-diones confer nanomolar potency against B-RafV600E (IC50 0.22 μM) while maintaining activity against VEGFR and PDGFR – a multi-kinase profile attributable to steric complementarity with gatekeeper residues (Glu500, Asp594) [2] [6]. Remarkably, C8-methoxy derivatives exhibit dual analgesic/anti-inflammatory effects via PDE inhibition, underscoring the scaffold’s functional adaptability [5].
The evolutionary trajectory of 6,8-dimethylpurinones originates from early investigations into natural methylxanthines. Following the isolation of theobromine (3,7-dimethylxanthine) from cacao in 1841, synthetic efforts focused on C8-modified analogs to enhance bioactivity. By the 1960s, bromination/theophylline at C8 enabled nucleophilic displacement, yielding novel 8-alkoxy and 8-alkylamino derivatives with improved CNS penetration and reduced adenosine receptor affinity [5] [9]. This period marked the first systematic exploration of C8 steric effects on phosphodiesterase (PDE) inhibition – a property leveraged in 1972 with pentoxifylline (8-(5-oxohexyl)theophylline), an FDA-approved peripheral vasodilator.
The 21st century witnessed a paradigm shift toward target-focused design. Landmark studies revealed that 8-aryl/heteroaryl purine-2,6-diones inhibited oncogenic kinases by occupying allosteric sites inaccessible to planar purines. Concurrently, crystallography of Grp94-NECA complexes (2005) identified the hydrophobic cleft adjacent to the ATP pocket as a selectivity filter for C8-bulky groups [4]. This inspired hybrid molecules like compound 18c (8-aryl-1,3-dimethylpurine-2,6-dione) showing IC50 = 0.22 μM against Grp94 with >100-fold paralog selectivity – validating 6,8-disubstitution as a strategic approach for chaperone-targeted therapy [4]. Recent innovations include 7,8-fused tricyclic purinediones (2021) that exhibit multi-kinase inhibition (B-Raf/PI3K) for overcoming tumor resistance pathways [2].
Table 3: Historical Milestones in 6,8-Disubstituted Purine Development
Year | Development | Significance |
---|---|---|
1841 | Theobromine isolation (cacao) | First natural dimethylxanthine characterization |
1968 | Synthesis of 8-bromotheophylline | Enabled nucleophilic displacement at C8 [10] |
1985 | 8-Phenyltheophylline as adenosine antagonist | Demonstrated C8-aryl’s role in receptor selectivity |
2005 | Grp94-NECA co-crystal structure | Revealed allosteric pocket for C8 substituents [4] |
2021 | 7,8-Disubstituted purinedione kinase inhibitors | Achieved dual B-Raf/PI3K inhibition [2] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: